![molecular formula C34H18 B086179 Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene CAS No. 191-46-8](/img/structure/B86179.png)
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene (DBNP) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its unique structural and electronic properties. DBNP is a member of the pentaphene family and is composed of five linearly fused benzene rings. This molecule has potential applications in various fields, including material science, electronics, and biomedical research.
Mecanismo De Acción
The mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is not fully understood. However, it is believed that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene interacts with cellular membranes and alters their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression.
Efectos Bioquímicos Y Fisiológicos
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene can induce oxidative stress and DNA damage in cells. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on various cell lines. In vivo studies have shown that Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure can lead to developmental abnormalities and reproductive toxicity in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its unique electronic properties. These properties make Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene an ideal candidate for use in organic electronic devices. Additionally, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is relatively stable and can be synthesized in large quantities. However, one of the limitations of using Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene in lab experiments is its potential toxicity. Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been shown to have cytotoxic effects on cells and can lead to developmental abnormalities in animals.
Direcciones Futuras
There are numerous future directions for research on Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. One potential area of research is the development of new synthetic methods for Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene. Additionally, further studies are needed to fully understand the mechanism of action of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene and its potential applications in various fields. Finally, studies are needed to determine the potential environmental and health impacts of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene exposure.
Métodos De Síntesis
The synthesis of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is a complex process that involves multiple steps. One of the most common methods for synthesizing Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is through the use of a Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene synthesis, a diene and a dienophile are reacted to form a pentaphene ring system.
Aplicaciones Científicas De Investigación
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has been the subject of numerous studies in recent years due to its unique properties. One of the most significant applications of Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene is in the field of material science. Due to its unique electronic properties, Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene has potential applications in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
Número CAS |
191-46-8 |
|---|---|
Nombre del producto |
Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene |
Fórmula molecular |
C34H18 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.024,32.025,30]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27,29,33-heptadecaene |
InChI |
InChI=1S/C34H18/c1-2-8-22-20(6-1)18-21-13-15-27-28-14-12-19-7-5-11-24-23-9-3-4-10-25(23)33(34(28)30(19)24)29-17-16-26(22)31(21)32(27)29/h1-18H |
Clave InChI |
KMIGNEYTFAGKRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7 |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C6C=CC7=C8C6=C(C(=C54)C=C3)C9=CC=CC=C9C8=CC=C7 |
Otros números CAS |
191-46-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



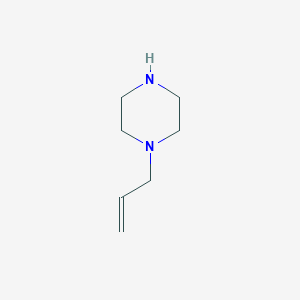
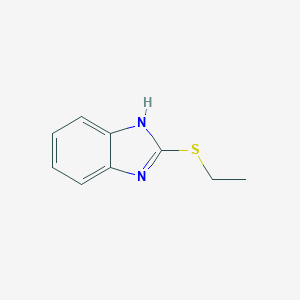
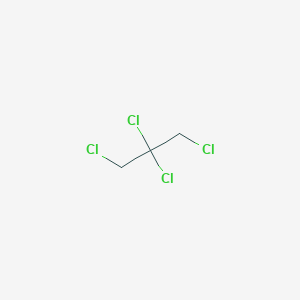

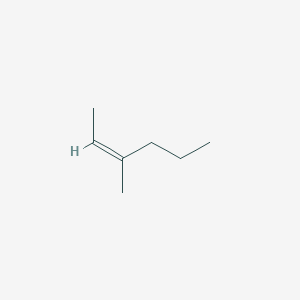
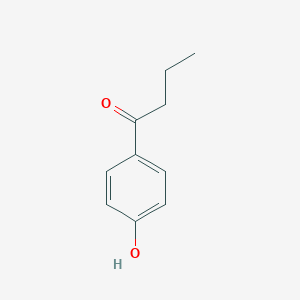

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
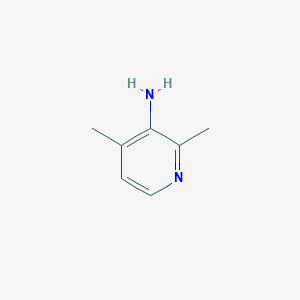
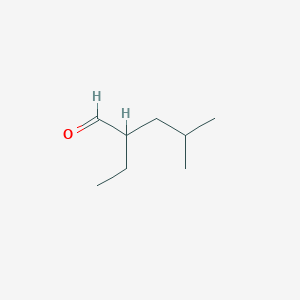
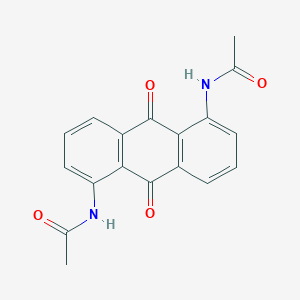
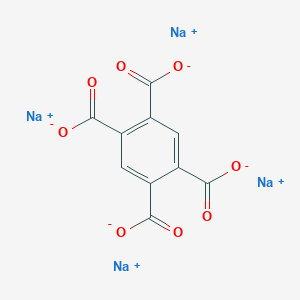
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)